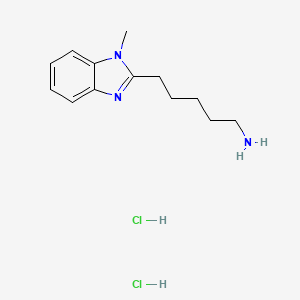

5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

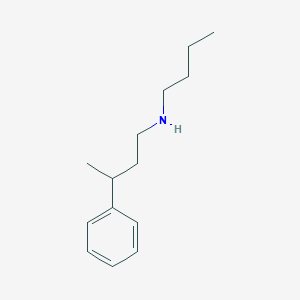

5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H19N3 . It has an average mass of 217.310 Da and a monoisotopic mass of 217.157898 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring attached to a pentan-1-amine chain with a methyl group on the benzimidazole ring .科学研究应用

Therapeutic Potential

Imidazole derivatives show a broad range of chemical and biological properties. They have been found to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This makes “5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride” a potential candidate for drug development in these areas.

Pharmaceutical Applications

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, “5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride” could be used in the synthesis of pharmaceuticals that target these biological structures.

Antitubercular Activity

Imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This suggests that “5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride” could potentially be used in the development of new treatments for tuberculosis.

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . This includes the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Regiocontrolled Synthesis

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . “5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride” could potentially be used in the development of these novel methods.

Blocking of AQ Signal Reception

Imidazole derivatives have been used in the successful pharmacological blocking of AQ signal reception at the level of PqsR . This leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout . This suggests that “5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride” could potentially be used in similar applications.

属性

IUPAC Name |

5-(1-methylbenzimidazol-2-yl)pentan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3.2ClH/c1-16-12-8-5-4-7-11(12)15-13(16)9-3-2-6-10-14;;/h4-5,7-8H,2-3,6,9-10,14H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIUCMYGSIDAPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)

![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)

![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)